2-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Derivatives of amino-propan-ol compounds have been extensively studied for their synthesis and structural properties. For instance, the conformational analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been characterized by X-ray diffraction, revealing diverse molecular structures and crystal packing dominated by hydrogen-bonded chains and rings (Nitek et al., 2020). Such studies are foundational for understanding the physicochemical properties of these compounds and designing materials or drugs with desired characteristics.
Biological and Pharmacological Activities
The synthesis and biological evaluation of compounds structurally related to "2-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one" have demonstrated various pharmacological activities. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant and anticancer activities, offering potential therapeutic applications in treating diseases associated with oxidative stress and cancer (Tumosienė et al., 2020).
Material Science and Chemistry Applications
In material science, the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including amino-propanoic acid derivatives, has enhanced the thermal stability and biological activity of these materials, suggesting applications in medical and environmental technologies (Aly & El-Mohdy, 2015).
Catalysis and Synthesis Techniques
The utility of related compounds in catalysis and synthetic methodologies also highlights their importance. For example, enantioselective intramolecular propargylic amination using chiral copper-pybox complexes as catalysts has been developed, illustrating the role of these compounds in synthesizing optically active nitrogen-containing heterocyclic compounds, which are valuable in pharmaceutical synthesis (Shibata et al., 2014).
Properties
IUPAC Name |
2-amino-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-17-12-6-4-5-11-10(12)7-8-15(11)13(16)9(2)14/h4-6,9H,3,7-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQVYJDRJPPGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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